Mal-PEG6-NHS ester
Overview
Description
Mal-PEG6-NHS ester is a heterobifunctional crosslinker that contains a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester moiety . This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines and stable thioether bonds with thiol groups .
Scientific Research Applications
Mal-PEG6-NHS ester is extensively used in various scientific research fields, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for studying biological processes.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of biocompatible materials and surface modifications.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG6-NHS ester typically involves the reaction of a PEG derivative with a maleimide and NHS esterThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the purification of the product through techniques such as dialysis or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG6-NHS ester undergoes several types of reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9 to form amide bonds.
Thiol Groups: React with the maleimide group at pH 6.5-7.5 to form thioether bonds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Mal-PEG6-NHS ester is unique due to its six-unit PEG spacer, which provides optimal flexibility and solubility for bioconjugation applications . This spacer length balances the need for sufficient distance between functional groups while maintaining the stability and solubility of the compound .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O12/c26-19-1-2-20(27)24(19)6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-23(30)37-25-21(28)3-4-22(25)29/h1-2H,3-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNUCVXNAHYFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.